Cas no 958646-69-0 (5-Amino-2-chlorophenylboronic Acid)
5-Amino-2-chlorophenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2-chlorophenylboronic acid
- (5-aMino-2-chlorophenyl)boronic acid
- (5-Amino-2-chlorophenyl)boronic acid hydrochloride
- 5-Amino-2-chlorophenylboronic acid, HCl
- 5-Amino-2-chlorophenylboronic acid HCl
- Y2790
- 5-Amino-2-chlorophenylboronic Acid
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- MDL: MFCD12407139
- Inchi: 1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H
- InChI Key: LZLUPPGYAMRAPF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1B(O)O)N.Cl
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 136
- Topological Polar Surface Area: 66.5
5-Amino-2-chlorophenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 132717-1g |
(5-Amino-2-chlorophenyl)boronic acid hydrochloride, 97% |
958646-69-0 | 97% | 1g |
$1170.00 | 2023-09-10 | |
| Matrix Scientific | 132717-5g |
(5-Amino-2-chlorophenyl)boronic acid hydrochloride, 97% |
958646-69-0 | 97% | 5g |
$3510.00 | 2023-09-10 | |
| TRC | A595770-10mg |
5-Amino-2-chlorophenylboronic Acid |
958646-69-0 | 10mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A595770-50mg |
5-Amino-2-chlorophenylboronic Acid |
958646-69-0 | 50mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A595770-100mg |
5-Amino-2-chlorophenylboronic Acid |
958646-69-0 | 100mg |
$ 333.00 | 2023-04-19 | ||
| TRC | A595770-250mg |
5-Amino-2-chlorophenylboronic Acid |
958646-69-0 | 250mg |
$ 735.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689688-1g |
(5-Amino-2-chlorophenyl)boronic acid |
958646-69-0 | 98% | 1g |
¥5606.00 | 2024-04-23 | |
| Enamine | EN300-7443432-0.05g |
(5-amino-2-chlorophenyl)boronic acid |
958646-69-0 | 95% | 0.05g |
$359.0 | 2024-05-23 | |
| Enamine | EN300-7443432-0.1g |
(5-amino-2-chlorophenyl)boronic acid |
958646-69-0 | 95% | 0.1g |
$376.0 | 2024-05-23 | |
| Enamine | EN300-7443432-0.25g |
(5-amino-2-chlorophenyl)boronic acid |
958646-69-0 | 95% | 0.25g |
$393.0 | 2024-05-23 |
5-Amino-2-chlorophenylboronic Acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-Amino-2-chlorophenylboronic Acid
Introduction to 5-Amino-2-chlorophenylboronic Acid (CAS No. 958646-69-0) and Its Applications in Modern Chemical Biology
5-Amino-2-chlorophenylboronic Acid, identified by the chemical identifier CAS No. 958646-69-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its amino and chlorophenyl substituents along with a boronic acid functional group, serves as a versatile intermediate in the synthesis of various biologically active molecules. The unique structural properties of 5-Amino-2-chlorophenylboronic Acid make it particularly valuable in the development of novel therapeutic agents, diagnostic tools, and materials with tailored functionalities.
The boronic acid moiety in 5-Amino-2-chlorophenylboronic Acid is particularly noteworthy due to its ability to participate in stable adduct formation with diols, a reaction known as the Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern synthetic organic chemistry and has been widely employed in the construction of complex molecular architectures. The presence of both an amino group and a chlorophenyl ring provides additional reactivity, enabling further functionalization through nucleophilic substitution or metal-catalyzed coupling reactions. These attributes make 5-Amino-2-chlorophenylboronic Acid an indispensable tool for chemists and biologists engaged in drug discovery and molecular engineering.
In recent years, the pharmaceutical industry has witnessed a surge in the use of boronic acid derivatives for their therapeutic potential. Boron-containing compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, 5-Amino-2-chlorophenylboronic Acid has been investigated as a precursor in the synthesis of boron neutron capture therapy (BNCT) agents, which are used to target and destroy cancer cells with high precision. The amino group offers opportunities for further derivatization, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds.
Moreover, the chlorophenyl ring in 5-Amino-2-chlorophenylboronic Acid contributes to its interaction with biological targets such as enzymes and receptors. This feature has been exploited in the design of small-molecule inhibitors that modulate critical biological pathways. Recent studies have demonstrated the utility of this compound in developing kinase inhibitors, which are essential for treating various cancers and inflammatory diseases. The ability to modify both the amino and chlorophenyl groups allows for the creation of highly specific inhibitors with minimal off-target effects.
The synthetic versatility of 5-Amino-2-chlorophenylboronic Acid extends beyond pharmaceutical applications. In materials science, this compound has been used to develop advanced polymers and coatings with enhanced mechanical strength and chemical resistance. The boronic acid functional group enables reversible bonding interactions, making it suitable for creating self-healing materials or stimuli-responsive polymers. These innovations highlight the broad utility of 5-Amino-2-chlorophenylboronic Acid across multiple scientific disciplines.
Recent advancements in computational chemistry have further accelerated the development of novel derivatives of 5-Amino-2-chlorophenylboronic Acid. Molecular modeling techniques allow researchers to predict the behavior of this compound in complex biological systems, facilitating the rational design of new drugs with improved efficacy and safety profiles. Additionally, high-throughput screening methods have enabled rapid identification of promising candidates for further optimization.
The environmental impact of using 5-Amino-2-chlorophenylboronic Acid has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical processes remain viable long-term while adhering to environmental regulations.
In conclusion, 5-Amino-2-chlorophenylboronic Acid (CAS No. 958646-69-0) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and beyond. Its unique structural features enable diverse chemical transformations, making it a valuable asset for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to grow, so too will its role in advancing human health and technological progress.
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